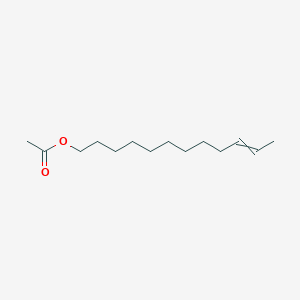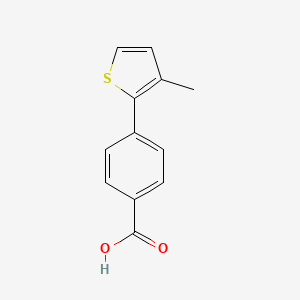![molecular formula C26H21ClN2O3 B14096344 7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096344.png)
7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-(pyridin-3-ylmethyl)-1H-pyrrole-3,9-dione.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the ethylphenyl group: This step involves a Friedel-Crafts alkylation reaction using 4-ethylbenzene and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of biaryl or vinyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Coupling: Biaryl or vinyl derivatives.
科学研究应用
7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of 7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways such as the MAPK or PI3K/Akt pathways, leading to changes in cellular functions.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
相似化合物的比较
Similar Compounds
7-Chloro-1-(4-methylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methyl group instead of an ethyl group.
7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a pyridin-2-ylmethyl group instead of a pyridin-3-ylmethyl group.
Uniqueness
The uniqueness of 7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and its fused heterocyclic structure
属性
分子式 |
C26H21ClN2O3 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
7-chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21ClN2O3/c1-3-16-6-8-18(9-7-16)23-22-24(30)19-12-20(27)15(2)11-21(19)32-25(22)26(31)29(23)14-17-5-4-10-28-13-17/h4-13,23H,3,14H2,1-2H3 |
InChI 键 |
HIEWMRRLAMHLHU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C(=C5)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096261.png)
![Sodium benzo[d]isothiazol-3-olate](/img/structure/B14096268.png)

![4-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]butanoic acid](/img/structure/B14096278.png)
![5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol](/img/structure/B14096281.png)
![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)


![1-Bromo-4-[4-[4-(4-bromophenyl)phenyl]phenyl]benzene](/img/structure/B14096317.png)
![1-(4-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096322.png)
![3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14096338.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096352.png)


